molecular formula C18H11ClF3N5S B2711838 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 1207045-11-1

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2711838
CAS No.: 1207045-11-1
M. Wt: 421.83
InChI Key: HCFGGIAEVMTGOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a thiazole ring, a trifluoromethylphenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl and trifluoromethylphenyl groups. The final step involves the formation of the triazole ring through a cyclization reaction. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, solvent choice, and pH are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl, aryl, or halogen atoms.

Scientific Research Applications

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial, antifungal, or anticancer properties.

    Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives and thiazole-containing molecules, such as:

  • 4-(4-chlorophenyl)-1,3-thiazol-2-amine
  • 1-(3-trifluoromethylphenyl)-1H-1,2,3-triazole
  • 4-(4-chlorophenyl)-1,3-thiazol-2-yl-1H-1,2,3-triazole

Uniqueness

What sets 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine apart is its combination of functional groups, which imparts unique chemical and biological properties

Properties

IUPAC Name

5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N5S/c19-12-6-4-10(5-7-12)14-9-28-17(24-14)15-16(23)27(26-25-15)13-3-1-2-11(8-13)18(20,21)22/h1-9H,23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFGGIAEVMTGOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.